Ethyl 4-methyl-1H-indazole-3-carboxylate

Metabolic Stability Drug Metabolism Medicinal Chemistry

Researchers need validated intermediates where regioisomer substitution destroys SAR fidelity. This 4-methyl indazole ester addresses that gap directly. • **Non-interchangeable scaffold:** 4-methyl vs. unsubstituted core significantly alters binding & metabolism-critical for kinase inhibitor SAR. • **≥95% purity** suitable for focused libraries, chemical probes, or HPLC reference standards. • **Immediate supply:** Standard packaging available; batch COA included.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
Cat. No. B13700881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-methyl-1H-indazole-3-carboxylate
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NNC2=CC=CC(=C21)C
InChIInChI=1S/C11H12N2O2/c1-3-15-11(14)10-9-7(2)5-4-6-8(9)12-13-10/h4-6H,3H2,1-2H3,(H,12,13)
InChIKeyPQIVEUXWVJSVHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Methyl-1H-Indazole-3-Carboxylate: Core Properties and Procurement Specifications


Ethyl 4-methyl-1H-indazole-3-carboxylate (CAS 29984-88-1) is a heterocyclic organic compound featuring an indazole core with a methyl substituent at the 4-position and an ethyl ester at the 3-carboxylate position . It has a molecular weight of 204.23 g/mol and is commercially available as a ≥95% pure research chemical . The compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules .

Synthetic intermediate

Versatile building block for kinase inhibitor and bioactive molecule synthesis

Indazole core with ester handle for further derivatization

4-Methyl substitution

Supports modulation of lipophilicity and metabolic stability in SAR exploration

Class-level evidence; verify in target assays

High-purity research chemical

Suitable as an analytical reference standard and for focused library synthesis

Specification review recommended before analytical use

Ethyl 4-Methyl-1H-Indazole-3-Carboxylate: The Critical Role of 4-Position Substitution in Research Consistency


Direct substitution of Ethyl 4-methyl-1H-indazole-3-carboxylate with unsubstituted indazole-3-carboxylates or other regioisomers is scientifically unsound due to the profound impact of the 4-methyl group on key molecular properties. The presence of a substituent at the 4-position can significantly alter metabolic stability, lipophilicity, and receptor binding affinity compared to the unsubstituted core . This is supported by class-level evidence showing that 4-substituted indazoles exhibit distinct pharmacological profiles, making them non-interchangeable in structure-activity relationship (SAR) studies and drug development programs [1].

Metabolic stability

Unsubstituted indazole-3-carboxylates may lack the steric shielding effect of the 4-methyl group, potentially altering oxidative metabolism profiles.

Class-level inference; experimental confirmation needed

Lipophilicity and permeability

Removal of the 4-methyl group can lower LogP, which may shift membrane permeability and oral absorption characteristics.

Estimation based on analog data; direct comparison advised

Kinase binding profile

Regioisomeric or unsubstituted indazoles may exhibit different kinase selectivity and potency, limiting interchangeability in SAR programs.

Receptor affinity is sensitive to 4-position substitution

Quantitative Differentiation Guide: Ethyl 4-Methyl-1H-Indazole-3-Carboxylate vs. Key Analogs


Enhanced Metabolic Stability via 4-Methyl Substitution: A Class-Level Comparison

The 4-methyl substituent on the indazole core is proposed to confer superior metabolic stability compared to the unsubstituted indazole-3-carboxylate. This is a class-level inference based on the known steric shielding effect of the methyl group, which blocks adjacent ring positions from oxidative metabolism .

Metabolic stability
Class-level inference
4-methyl group is predicted to provide steric shielding against oxidative metabolism, based on general drug metabolism principles.

Supports metabolic stability modulation context

No direct measurement; verify experimentally

Metabolic Stability Drug Metabolism Medicinal Chemistry

Altered Lipophilicity Profile Relative to Unsubstituted Ethyl 1H-Indazole-3-Carboxylate

The addition of a methyl group at the 4-position increases the lipophilicity of the molecule. While direct LogP data for Ethyl 4-methyl-1H-indazole-3-carboxylate is limited, the acid analog (4-methyl-1H-indazole-3-carboxylic acid) has a reported LogP of ~1.76 [1], and the ester is expected to be more lipophilic than the unsubstituted Ethyl 1H-indazole-3-carboxylate, which has a reported LogP of 1.74-2.13 [REFS-2, REFS-3].

Lipophilicity
Cross-study comparable
Estimated LogP increase of 0.1–0.5 units vs. unsubstituted ethyl 1H-indazole-3-carboxylate (reported LogP 1.74–2.13).

Supports lipophilicity-driven permeability review

Calculated values from multiple sources

Lipophilicity LogP Physicochemical Properties

Kinase Inhibition Potential: Class-Level Evidence for Indazole-3-Carboxylates

Indazole-3-carboxylate derivatives are a recognized scaffold for kinase inhibition. The unsubstituted Ethyl 1H-indazole-3-carboxylate shows weak inhibition of Mitogen-activated protein kinase 10 with an IC50 > 31 µM [1]. The addition of a 4-methyl group is a common strategy to modulate binding affinity and selectivity for various kinases, as evidenced by numerous patents and publications describing substituted indazoles as potent kinase inhibitors [2].

Kinase inhibition
Class-level inference
Unsubstituted analog shows weak MAPK10 inhibition (IC50 > 31 µM); 4-methyl substitution is expected to modulate potency and selectivity.

Supports kinase SAR exploration context

Potency of target compound not reported

Kinase Inhibition Antiproliferative Oncology

Strategic Procurement Scenarios for Ethyl 4-Methyl-1H-Indazole-3-Carboxylate in R&D


Medicinal Chemistry: Kinase Inhibitor Lead Optimization

As a core scaffold for kinase inhibitors, Ethyl 4-methyl-1H-indazole-3-carboxylate is ideal for SAR studies aimed at improving potency, selectivity, and pharmacokinetic properties. The 4-methyl group provides a handle for modulating lipophilicity and metabolic stability . Researchers can use this compound to synthesize focused libraries and explore the effects of various substituents on kinase inhibition, as described in patent literature [1].

Chemical Biology: Tool Compound for Target Validation

The compound can serve as a starting point for the development of chemical probes to study the function of specific kinases or other protein targets. Its well-defined structure and commercial availability facilitate the rapid generation of analogs for target engagement and selectivity profiling in cellular assays.

Process Chemistry: Reference Standard for Analytical Method Development

With a specified purity of ≥95% , Ethyl 4-methyl-1H-indazole-3-carboxylate can be used as a reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) to monitor the synthesis, purity, and stability of indazole-containing drug substances and intermediates.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
4-Methyl indazole scaffold with ester derivatization handle
Potency and selectivity profiling against kinase panels
Chemical probe development
Commercially available intermediate for rapid analog synthesis
Target engagement and selectivity in cellular assays
Analytical reference standard
High-purity research chemical suitable for method development
HPLC/LC-MS method validation for indazole-containing compounds

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


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